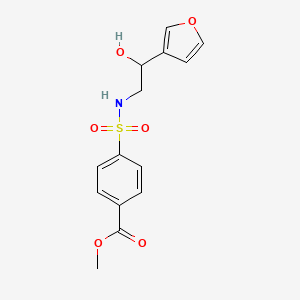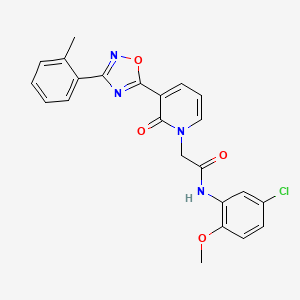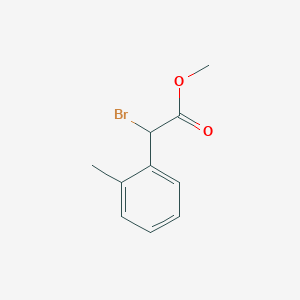
4,6-Dimethyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is also used in the synthesis of condensed pyrimidines .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
4,6-Dimethyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid is a compound that belongs to the broader family of pyrimidine derivatives, which have been extensively studied for their chemical properties and potential applications. Research into pyrimidine derivatives reveals their significance in various chemical reactions and structural analyses, providing insights into their utility in scientific research.
One study discusses the synthesis and proton NMR spectra of pyrimidine-5-carboxylic acids, including 4,6-dimethyl derivatives. The research highlights the covalent hydration of these compounds and their synthetic routes, emphasizing their structural characteristics and hydration behaviors (T. Kress, 1994). This study provides a foundation for understanding the chemical behavior of similar pyrimidine derivatives, including this compound, in various conditions.
Crystal Structure and Hydrogen Bonding
Research on cocrystals involving pyrimidine derivatives with carboxylic acids has been conducted to explore their crystal structures and hydrogen bonding patterns. For instance, a study designed two series of cocrystals, showcasing the interaction between pyrimidine units and various carboxylic acids. The findings reveal the formation of distinct hydrogen-bonding patterns and supramolecular architectures, shedding light on the molecular recognition processes that are crucial for the design of new materials and pharmaceuticals (A. Rajam et al., 2018).
Biological Activities
The exploration of pyrimidine derivatives extends to their biological activities. Studies have shown that certain pyrimidine-linked heterocyclic compounds exhibit insecticidal and antibacterial potential, which can be synthesized via microwave irradiative cyclocondensation. This synthesis method and the subsequent evaluation of biological activity highlight the potential of pyrimidine derivatives in developing new agrochemical and pharmaceutical agents (P. P. Deohate and Kalpana A. Palaspagar, 2020).
Supramolecular Chemistry
The ability of pyrimidine derivatives to form stable supramolecular structures through hydrogen bonding is of significant interest. Research on the crystal structures of pyrimethaminium salts with sulfonate and carboxylate demonstrates the formation of robust supramolecular motifs, such as R22(8). These studies contribute to the understanding of molecular recognition and the design of molecular assemblies, which are vital in the development of materials science and supramolecular chemistry (K. Balasubramani et al., 2007).
Mecanismo De Acción
Target of Action
Compounds with similar structures have shown antiviral activity and fungicidal activities . Therefore, it’s possible that this compound may also interact with similar targets involved in viral replication or fungal growth.
Mode of Action
Based on its potential antiviral and fungicidal activities, it may interact with its targets to inhibit essential processes in these organisms, leading to their inactivation .
Biochemical Pathways
Given its potential antiviral and fungicidal activities, it may interfere with the replication processes of viruses or the growth processes of fungi .
Result of Action
Based on its potential antiviral and fungicidal activities, it may lead to the inactivation of viruses or inhibition of fungal growth .
Propiedades
IUPAC Name |
4,6-dimethyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-7-10(12(15)16)8(2)14-11(13-7)9-3-5-17-6-4-9/h9H,3-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNKJRLLJICCRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2CCOCC2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((4-bromobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2440568.png)
![3-(Prop-2-enoylamino)-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)propanamide](/img/structure/B2440569.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2440572.png)
![6-chloro-N-({2-[(4-ethylpiperazin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2440577.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2440578.png)

![2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2440580.png)
![1,7-dimethyl-8-(3-morpholinopropyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2440581.png)

![5-{4-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2440583.png)
![3-(1-(isoxazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2440584.png)

![1-benzyl-2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2440591.png)